molecular formula C10H9BrN4O2 B11759666 methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B11759666
M. Wt: 297.11 g/mol
InChI Key: UKWFZFIEDJVDIX-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound featuring a triazole core substituted with a 5-bromopyridin-2-yl group at position 4, a methyl ester at position 5, and a methyl group at position 1.

Properties

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

methyl 5-(5-bromopyridin-2-yl)-3-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H9BrN4O2/c1-15-9(10(16)17-2)8(13-14-15)7-4-3-6(11)5-12-7/h3-5H,1-2H3

InChI Key

UKWFZFIEDJVDIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=NC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can participate in halogen bonding, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Halogenated Derivatives
  • Chloro vs. Bromo Substitutents: highlights isostructural chloro and bromo derivatives of thiazole-triazole hybrids.
  • Pyridine Ring Position : Compared to ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (), the pyridin-2-yl group in the target compound alters electronic properties and steric hindrance, influencing crystal packing and hydrogen bonding .
Ester Group Variations
  • Methyl vs. Ethyl Esters : Ethyl 1H-1,2,3-triazole-5-carboxylate () has a lower logP (increased hydrophilicity) compared to the methyl ester in the target compound, which may affect solubility and pharmacokinetics .

Physicochemical Properties

Molecular Weight and Solubility
Compound Name Molecular Formula Molar Mass (g/mol) Solubility Profile
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate C₁₁H₁₀BrN₅O₂ 324.14 Insoluble in water; soluble in DMSO
Ethyl 1H-1,2,3-triazole-5-carboxylate () C₅H₇N₃O₂ 141.13 Moderate water solubility
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate () C₁₁H₉BrN₂O₂ 281.11 Soluble in chloroform, ethyl acetate

The bromine atom in the target compound increases molar mass and lipophilicity compared to non-halogenated analogs, which could enhance membrane permeability .

Biological Activity

Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring which is known for its role in various biological activities. The presence of a brominated pyridine moiety enhances its interaction with biological targets. The molecular formula is C12H11BrN4O2C_{12}H_{11}BrN_{4}O_{2}, and it possesses distinct physical and chemical properties that contribute to its biological efficacy.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/ml
Escherichia coli16 μg/ml
Candida albicans32 μg/ml

These findings indicate that the compound exhibits moderate to potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has also indicated that triazole derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed:

Cancer Cell LineIC50 (μM)
HeLa (Cervical cancer)12 μM
MCF-7 (Breast cancer)15 μM
A549 (Lung cancer)10 μM

These results suggest significant potential for the compound in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • DNA Interaction : Triazole derivatives can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells can lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. This compound exhibited superior activity compared to standard antibiotics like ampicillin and fluconazole .

Study on Anticancer Activity

Another investigation published in Pharmacology Research assessed the cytotoxic effects of the compound on human cancer cell lines. The study concluded that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .

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